molecular formula C10H12N2O2S2 B13774261 N-(1-Methylethyl)benzothiazolesulfonamide CAS No. 63904-87-0

N-(1-Methylethyl)benzothiazolesulfonamide

Cat. No.: B13774261
CAS No.: 63904-87-0
M. Wt: 256.3 g/mol
InChI Key: KLHMXTMVXUYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylethyl)benzothiazolesulfonamide is an organic compound with the molecular formula C10H12N2O2S2. It is also known by its IUPAC name, N-propan-2-yl-1,3-benzothiazole-2-sulfonamide . This compound is characterized by the presence of a benzothiazole ring and a sulfonamide group, making it a valuable molecule in various chemical and industrial applications.

Preparation Methods

The synthesis of N-(1-Methylethyl)benzothiazolesulfonamide typically involves the reaction of benzothiazole with isopropylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(1-Methylethyl)benzothiazolesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-Methylethyl)benzothiazolesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)benzothiazolesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the benzothiazole ring can interact with cellular components, affecting cell signaling pathways and leading to various biological effects .

Properties

CAS No.

63904-87-0

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

N-propan-2-yl-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C10H12N2O2S2/c1-7(2)12-16(13,14)10-11-8-5-3-4-6-9(8)15-10/h3-7,12H,1-2H3

InChI Key

KLHMXTMVXUYSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.